3,3'-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione]
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Overview
Description
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is a complex organic compound characterized by its unique structure, which includes two pyrrolidine-2,5-dione rings connected by an ethane-1,2-diyldiimino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] typically involves the reaction of ethane-1,2-diamine with 1-(2-phenylethyl)pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine rings are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Ethane-1,2-diylidene)bis(indolin-2-one): Another compound with a similar ethane-1,2-diyl linkage but different ring structures.
1,2-Bis(diphenylphosphino)ethane: A compound with a similar ethane-1,2-diyl linkage but different functional groups.
Ethane-1,2-diyl Bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate): A compound with a similar ethane-1,2-diyl linkage but different ring structures
Uniqueness
3,3’-(Ethane-1,2-diyldiimino)bis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is unique due to its specific combination of pyrrolidine-2,5-dione rings and ethane-1,2-diyldiimino bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H30N4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[2-[[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]amino]ethylamino]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N4O4/c31-23-17-21(25(33)29(23)15-11-19-7-3-1-4-8-19)27-13-14-28-22-18-24(32)30(26(22)34)16-12-20-9-5-2-6-10-20/h1-10,21-22,27-28H,11-18H2 |
InChI Key |
SUJVIPXVCNIXNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCNC3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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